molecular formula C14H6F17N B049499 3-(Heptadecafluorooctyl)aniline CAS No. 119489-67-7

3-(Heptadecafluorooctyl)aniline

Cat. No. B049499
M. Wt: 511.18 g/mol
InChI Key: FQQMUCAKAYUZFS-UHFFFAOYSA-N
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Description

Fluorinated aniline compounds, such as "3-(Heptadecafluorooctyl)aniline," are known for their unique chemical and physical properties due to the presence of fluorine atoms. These properties include high stability, resistance to degradation, and the ability to participate in various chemical reactions, making them valuable in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives often involves direct fluorination strategies or the use of fluorinated building blocks. For example, the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines leads to the formation of fluorinated oxindole derivatives, showcasing a method that could be adapted for the synthesis of complex fluorinated anilines (M. Ke, Q. Song, 2017).

Scientific Research Applications

  • Nonenzymatic Glucose Sensor : A study utilized poly(aniline) as an active sensing element in a nonenzymatic glucose sensor, exploiting the inductive effect of reactive substituents on its pH-dependent properties (Shoji & Freund, 2001).

  • Hydrogen Bonding Characteristics : Research on aniline highlighted its role as a hydrogen bond donor acid, which is relevant for understanding its interactions in various chemical environments (Stephenson & Fuchs, 1985).

  • Synthesis of 3,3-Difluoro-2-oxindole Derivatives : Copper/B2pin2-catalyzed difluoroacetylation of anilines has been used for efficient synthesis of these derivatives, with implications in synthesizing potent receptor antagonists (Ke & Song, 2017).

  • Aniline Degradation by Bacteria : Delftia sp. AN3, an extremely aniline-tolerant bacterial strain, can efficiently degrade aniline, offering potential benefits for wastewater treatment (Liu et al., 2002).

  • Hydroarylation of Alkenes : A catalyst effectively catalyzes hydroarylation of alkenes with aromatic amines, yielding aniline derivatives with high chemo- and regioselectivity (Zhu et al., 2018).

  • Synthesis of Phenyl-capped Aniline Heptamer : This compound was synthesized through an oxidative coupling reaction, showing distinct oxidative waves in cyclic voltammetry, different from polyaniline (Chen et al., 2005).

  • Effect of Fluoroalkyl Chain Length : The length of the fluoroalkyl chain significantly affects the stability of monomolecular films formed by azobenzene derivatives at the air/water interface (Yoshino et al., 1992).

  • Enhanced Oxidation in Water Treatment : The Fe(III)-S(IV) system significantly enhances aniline oxidation, potentially leading to cost-effective water treatment technologies (Yuan et al., 2019).

  • Domino Process for Synthesis : A versatile domino process for synthesizing substituted 3-aminomethylene-chromanones and 2-pyridones using aniline and tryptamine series under mild conditions (Pintiala et al., 2013).

  • Applications in Gas Sensors : Aniline reduced graphene oxide gas sensors have shown excellent NH3 detection properties and high sensitivity, making them promising for various sensing applications (Huang et al., 2013).

Safety And Hazards

The compound is classified as having acute toxicity, both through oral intake and inhalation . It can cause serious eye damage . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs (Liver) through prolonged or repeated exposure .

Future Directions

The compound has been used in the development of a pH-sensing polymer, which could be used for in situ monitoring of pH changes during early stages of inflammation and septic shock . This suggests potential future directions in biomedical applications.

properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F17N/c15-7(16,5-2-1-3-6(32)4-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQMUCAKAYUZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401167
Record name 3-(Heptadecafluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptadecafluorooctyl)aniline

CAS RN

119489-67-7
Record name 3-(Heptadecafluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MK Yilmaz - The Journal of Supercritical Fluids, 2018 - Elsevier
Newly designed perfluorinated phosphine-imine ligands (3a-c) have been synthesized from the 3-(heptadecafluorooctyl)aniline and 2-(diaryl)phosphinobenzaldehyde (diaryl: −Ph 2 , 2a…
Number of citations: 23 www.sciencedirect.com
E Tomšík, P Dallas, I Šeděnková, J Svoboda… - RSC advances, 2021 - pubs.rsc.org
… In this work, we demonstrate that a pH-sensing 3-heptadecafluorooctyl aniline polymer can be readily electrochemically deposited on an electrode by the galvanostatic method with …
Number of citations: 13 pubs.rsc.org
F Ulusal, B Güzel - Journal of the Turkish Chemical Society Section …, 2018 - dergipark.org.tr
Novel precursors were developed for deposition of Cu and Pd nanoparticles on multiwalled carbon nanotubes for supercritical carbon dioxide deposition technique. 3-(…
Number of citations: 1 dergipark.org.tr
DE Jose, US Kanchana, TV Mathew… - Journal of Organometallic …, 2020 - Elsevier
Under increasing environmental awareness and with the increasing interest in green chemistry processing, Suzuki-Miyaura coupling reaction can be proceeded using phase transfer …
Number of citations: 18 www.sciencedirect.com
MR AD - … Intelligence for Long-Term Reproducible High …, 2022 - research-collection.ethz.ch
The broad coverage of untargeted metabolomics poses fundamental challenges for the harmonization of measurements along time, even if they originate from the very same instrument. …
Number of citations: 2 www.research-collection.ethz.ch
S Samiee, A Shiralinia, E Hoveizi, RW Gable - Inorganica Chimica Acta, 2022 - Elsevier
A new palladium (II) complex of the type [Pd{C,N-C 6 H 4 {C(Me) = NOH}-2}(dppp)]ClO 4 (2) has been prepared by the reaction of the cyclopalladated oxime complex [Pd{C,N-C 6 H 4 {C…
Number of citations: 3 www.sciencedirect.com
EI Musina, AV Shamsieva, AS Balueva, AA Karasik - 2020 - pubs.rsc.org
The annual survey of the literature relating to the chemistry of traditional tertiary phosphines containing only P–C bonds published during 2018 is presented. It includes the synthesis of …
Number of citations: 3 pubs.rsc.org

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